5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with butoxymethyl, iodo, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and the use of advanced purification techniques are crucial to achieve the desired quality and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., dimethylformamide), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine can yield an amino derivative, while oxidation may result in the formation of an oxide .
Scientific Research Applications
5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, affecting its absorption, distribution, and interaction with biological targets. The iodo group may facilitate binding to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Shares the trifluoroethyl group and is used in similar applications, such as solvents and intermediates in organic synthesis.
Trifluoromethylated Pyrazoles: Compounds with trifluoromethyl groups on the pyrazole ring, used in pharmaceuticals and agrochemicals.
Iodo-substituted Pyrazoles: Similar compounds with iodo groups, used in various chemical reactions and as intermediates in synthesis.
Uniqueness
5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the butoxymethyl group enhances its solubility and reactivity, while the trifluoroethyl and iodo groups contribute to its stability and potential biological activity .
Properties
IUPAC Name |
5-(butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-2-3-4-17-6-9-8(14)5-15-16(9)7-10(11,12)13/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPROJONDOIQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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